4,4'-Dibromo-4''-phenyltriphenylamine
Overview
Description
Preparation Methods
The synthesis of 4,4’-Dibromo-4’‘-phenyltriphenylamine typically involves the bromination of 4’'-phenyltriphenylamine. The reaction is carried out using bromine as the brominating agent in a suitable solvent such as chloroform . The reaction conditions often include cooling the reaction mixture to maintain a low temperature, which helps in controlling the reaction rate and preventing side reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Chemical Reactions Analysis
4,4’-Dibromo-4’'-phenyltriphenylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4,4’-Dibromo-4’'-phenyltriphenylamine has several scientific research applications:
Materials Science: It is used as a building block for the synthesis of small molecule semiconductors and hole transport materials in organic electronics.
Organic Chemistry: The compound serves as a precursor for various organic synthesis reactions, enabling the creation of more complex organic molecules.
Polymer Chemistry: It is utilized in the development of conducting polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-4’'-phenyltriphenylamine is primarily related to its role as a building block in organic synthesis. The bromine atoms provide reactive sites for further chemical modifications, allowing the compound to participate in various organic reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
4,4’-Dibromo-4’'-phenyltriphenylamine can be compared with other similar compounds such as:
4,4’-Dibromotriphenylamine: Similar in structure but lacks the phenyl group on the central nitrogen atom.
4,4’-Dibromo-4’'-methoxytriphenylamine: Contains a methoxy group instead of a phenyl group, which can influence its reactivity and applications.
The uniqueness of 4,4’-Dibromo-4’'-phenyltriphenylamine lies in its specific structure, which provides distinct reactivity and makes it suitable for particular applications in materials science and organic synthesis .
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-phenylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N/c25-20-8-14-23(15-9-20)27(24-16-10-21(26)11-17-24)22-12-6-19(7-13-22)18-4-2-1-3-5-18/h1-17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJULDLPGWGCHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627655 | |
Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884530-69-2 | |
Record name | N,N-Bis(4-bromophenyl)[1,1'-biphenyl]-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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